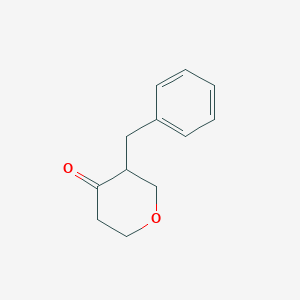

3-Benzyldihydro-2H-pyran-4(3H)-one

Description

Contextualization within Oxa-Heterocyclic Systems

Oxa-heterocyclic systems are cyclic organic compounds containing at least one oxygen atom within the ring structure. These structures are of paramount importance in chemistry and biology, forming the core of numerous natural products and synthetic molecules. nih.govacs.org The presence of the oxygen heteroatom imparts specific chemical properties, influencing factors like ring strain, conformation, and reactivity. arkat-usa.org

Within this vast family, pyrans are six-membered heterocyclic compounds containing one oxygen atom. youtube.com The partially saturated derivatives of pyran are known as dihydropyrans. wikipedia.org When a ketone (oxo) group is introduced into the dihydropyran ring, the resulting structure is a dihydropyranone. These compounds, including 3-Benzyldihydro-2H-pyran-4(3H)-one, are a noteworthy subclass of oxa-heterocycles. ontosight.ai The dihydropyranone scaffold is an attractive structural motif in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. mdpi.com

Structural Features and Nomenclature Conventions

The systematic name, this compound, precisely describes the molecule's architecture according to IUPAC nomenclature conventions. wikipedia.org

Pyran: This root indicates a six-membered heterocyclic ring containing one oxygen atom. ontosight.ai

Dihydro: This prefix signifies that the pyran ring is partially saturated, meaning one of the two double bonds present in the parent pyran molecule has been removed by the addition of two hydrogen atoms. wikipedia.org

-4(3H)-one: This suffix reveals the presence of a carbonyl (C=O) group, or ketone, at the 4th position of the ring. The (3H) specifies the location of an indicated hydrogen atom on the 3rd position, which is necessary to define the structure unambiguously. wikipedia.org

3-Benzyl: This indicates that a benzyl (B1604629) group (-CH2-C6H5) is attached to the 3rd carbon atom of the dihydropyranone ring.

Chemical Data for this compound| Identifier | Value |

|---|---|

| Molecular Formula | C12H14O2 bldpharm.com |

| CAS Number | 693249-64-8 bldpharm.com |

| MDL Number | MFCD27979316 bldpharm.com |

Properties

IUPAC Name |

3-benzyloxan-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c13-12-6-7-14-9-11(12)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSTNPLSCWQYVTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701264923 | |

| Record name | Tetrahydro-3-(phenylmethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693249-64-8 | |

| Record name | Tetrahydro-3-(phenylmethyl)-4H-pyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693249-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrahydro-3-(phenylmethyl)-4H-pyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701264923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Control in Dihydropyranone Synthesis

Enantioselective Methodologies

The creation of a specific enantiomer of a chiral molecule is a critical task in synthetic chemistry. For dihydropyranones, several powerful asymmetric catalytic methods have been developed to achieve high levels of enantioselectivity.

N-Heterocyclic carbenes (NHCs) have emerged as highly versatile organocatalysts capable of promoting a wide range of asymmetric transformations. In the context of dihydropyranone synthesis, NHCs are often employed to generate chiral acyl-anion equivalents or homoenolate intermediates, which then participate in cycloaddition reactions.

One common strategy involves the reaction of α,β-unsaturated aldehydes with 1,3-dicarbonyl compounds. nih.gov The NHC catalyst activates the aldehyde to form a reactive intermediate that then undergoes a [3+3] cyclization with the dicarbonyl compound. nih.gov The chiral environment provided by the NHC directs the approach of the reactants, leading to the formation of one enantiomer of the dihydropyranone product in excess. For instance, the use of specific chiral triazolium salts as NHC precursors allows for the synthesis of various tricyclic dihydropyranones with excellent diastereo- and enantioselectivity. chalmers.se

Furthermore, NHC catalysis has been successfully applied in the kinetic resolution of racemic starting materials to yield enantioenriched dihydropyranones. chalmers.se In this approach, the chiral NHC catalyst selectively reacts with one enantiomer of a racemic starting material, such as a cyclic enal, allowing for the separation of the unreacted enantiomer and the formation of a highly enantioenriched dihydropyranone product with multiple contiguous stereocenters. chalmers.se Mechanistic studies suggest that the rate-determining step is often the formation of the Breslow intermediate, while the selectivity is determined in a later step of the catalytic cycle. chalmers.se The reaction conditions, including the choice of oxidant, base, and solvent, play a crucial role in achieving high yields and selectivities.

Table 1: Examples of NHC-Catalyzed Dihydropyranone Synthesis

| Reactant 1 | Reactant 2 | NHC Catalyst | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Cyclic enal | Benzyl (B1604629) acetoacetate | Chiral Triazolium Salt | Moderate to Good | >20:1 | >99 |

| α,β-Disubstituted enal | 1,3-Dicarbonyl | Modified NHC | Moderate to Good | Good | Not specified |

This table presents generalized data from various research findings.

The hetero-Diels-Alder reaction, a variation of the Nobel Prize-winning Diels-Alder reaction, is a powerful tool for the construction of six-membered heterocyclic rings. In this reaction, a diene reacts with a heterodienophile (containing a C=X bond, where X is a heteroatom like oxygen or nitrogen) or a heterodiene (containing a heteroatom in the diene system) reacts with a dienophile. For the synthesis of dihydropyrans, an inverse-electron-demand hetero-Diels-Alder reaction is often employed, where an electron-rich olefin reacts with an electron-poor 1-oxa-1,3-butadiene system. psu.edu

The enantioselectivity of this reaction can be controlled by using a chiral Lewis acid catalyst. C₂-symmetric bis(oxazoline)-copper(II) complexes are particularly effective catalysts for these transformations, enabling the synthesis of dihydropyrans with high diastereo- and enantioselectivity. organic-chemistry.org These catalysts coordinate to the heterodiene, creating a chiral environment that dictates the facial selectivity of the dienophile's approach. This methodology has proven to be robust, tolerating a range of substituents on both the diene and dienophile. psu.eduorganic-chemistry.orgrsc.org

Recent advancements have shown that these reactions can be carried out in environmentally benign solvents like water. Chiral copper complex catalysts have been developed that can efficiently catalyze the asymmetric [4+2] cycloaddition of compounds like 2-vinyl pyrrole (B145914) and β,γ-unsaturated ketoesters in an aqueous medium, affording chiral 3,4-dihydro-2H-pyran compounds with high enantioselectivity and diastereoselectivity. google.com This approach is also scalable to gram-scale synthesis while maintaining high stereoselectivity and yield. google.com

Table 2: Enantioselective Hetero-Diels-Alder Reactions for Dihydropyran Synthesis

| Diene/Heterodiene | Dienophile/Heterodienophile | Catalyst System | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 3-Aryl-2-benzoyl-2-propenenitriles | N-vinyl-2-oxazolidinone | Thermal | 37-65 | cis/trans mixture | Not applicable (diastereoselective) |

| 5-Arylidene-1,3-dimethylbarbituric acids | N-vinyl-2-oxazolidinone | Thermal | 50-52 | trans favored | Not applicable (diastereoselective) |

This table is a compilation of data from various studies to illustrate the scope of the reaction.

Diastereoselective Transformations

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is as crucial as controlling the absolute configuration. For dihydropyranones, which can possess several stereocenters, various diastereoselective methods have been established.

One effective strategy is the multicomponent reaction, where three or more starting materials combine in a single operation to form a complex product. For example, a five-component reaction involving diketene, aryl amines, cyclic 1,3-diketones, primary amines, and aryl aldehydes has been developed to synthesize 3,4-dihydropyran-3-carboxamide derivatives. nih.gov This reaction generates three stereogenic centers with high diastereoselectivity, and the structure of the major diastereomer has been confirmed through X-ray diffraction and 2D NMR spectroscopy. nih.gov

Another approach involves the reaction of adducts of tetracyanoethylene (B109619) (TCNE) and ketones with aldehydes in an acidic medium. nih.gov This transformation leads to functionalized 3,4-dihydro-2H-pyran-4-carboxamides with the formation of only one diastereomer in good yields. nih.gov A notable feature of this reaction is the unusual quasi-hydrolysis of one of the cyano groups. nih.gov

The stereochemical outcome of these reactions is often governed by thermodynamic and kinetic factors, including the stability of transition states and intermediates. The substituents on the reacting molecules can exert significant steric and electronic influence, directing the formation of a specific diastereomer.

Control of Stereogenic Centers Adjacent to the Pyranone Ring

The stereochemistry of substituents directly attached to the dihydropyranone ring, such as the benzyl group at the C3 position in the target molecule, is critical. The control of these adjacent stereocenters often relies on the principles of 1,3-asymmetric induction.

In reactions involving the formation of a new stereocenter adjacent to an existing one, the directing influence of the resident chiral center is key. For example, in the enolate hydroxylation of a glutamate-derived synthon, high diastereoselectivity is achieved consistent with a 1,3-asymmetric induction model, where the incoming electrophile adds to the face of the enolate opposite to the existing substituent to minimize steric hindrance. nsf.gov

The conformation of the heterocyclic ring also plays a vital role. In many cases, the substituents will preferentially occupy equatorial positions in a chair-like transition state to alleviate steric strain, thus dictating the diastereochemical outcome. The synthesis of chiral auxiliaries, which are optically pure compounds temporarily incorporated into a substrate to direct the stereochemical course of a reaction, is another powerful strategy. youtube.com After the desired stereocenter is set, the auxiliary can be removed. For instance, an achiral substrate like pyruvic acid can be reacted with a chiral alcohol (the auxiliary) to form an ester. Subsequent reduction and hydrolysis can lead to the formation of a chiral product like lactic acid with a predictable stereochemistry. youtube.com This principle can be applied to the synthesis of complex molecules with stereocenters adjacent to a core structure.

Chemical Reactivity and Transformations of Dihydropyranone Systems

Oxidation Reactions of Related Dihydropyranones

The oxidation of dihydropyranones can lead to a variety of products, depending on the oxidant and the specific structure of the dihydropyranone. A common transformation is the Baeyer-Villiger oxidation, which converts cyclic ketones into lactones. In the case of a tetrahydropyran-4-one, a seven-membered lactone is formed. This reaction typically utilizes peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in the presence of a Lewis acid. wikipedia.orgorganic-chemistry.orgnih.govyoutube.com The regioselectivity of the Baeyer-Villiger oxidation is dictated by the migratory aptitude of the adjacent carbon atoms, with more substituted or electron-rich groups migrating preferentially.

Another oxidative pathway for related cyclic ethers, like tetrahydrofuran (B95107), involves α-C-H oxidation to yield the corresponding lactone, γ-butyrolactone. researchgate.net This can be achieved using various oxidizing agents, including titanosilicates in the presence of hydrogen peroxide, or metal catalysts with air as the oxidant. researchgate.net For instance, the oxidation of 4-methyltetrahydropyran has been shown to yield C2- or C4-oxidized products depending on the oxidant used. researchgate.net Direct α,β-dehydrogenation of ketones, including cyclic ketones, can be achieved using palladium catalysts to introduce unsaturation. nih.gov While specific examples for 3-benzyldihydro-2H-pyran-4(3H)-one are not prevalent in the literature, these analogous reactions provide a framework for predicting its oxidative behavior.

Reduction Reactions of Related Dihydropyranones

The ketone functionality within the dihydropyranone ring is readily susceptible to reduction, typically yielding the corresponding secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). nih.govorganic-chemistry.org Sodium borohydride is a milder reagent and is often used in alcoholic solvents like methanol (B129727) or ethanol, while the more reactive lithium aluminum hydride requires anhydrous conditions, typically in ethers like diethyl ether or tetrahydrofuran (THF). nih.gov The reduction of an aldehyde or ketone with these metal hydrides proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate. organic-chemistry.org

The stereoselectivity of the reduction of substituted cyclic ketones, such as this compound, is an important consideration. In the reduction of 3-substituted cyclobutanones, for instance, a high selectivity for the cis-alcohol is often observed, a preference that can be enhanced by lower reaction temperatures and less polar solvents. acs.orgrsc.org For cyclic ketones, the stereochemical outcome is often governed by the approach of the hydride reagent to the less sterically hindered face of the carbonyl group. In some cases, hydroxyl-directed reductions can achieve high diastereoselectivity for 1,3-diols. nih.gov

Nucleophilic Substitution Patterns in Dihydropyranone Structures

The dihydropyranone ring can undergo nucleophilic substitution reactions, although these are less common than additions to the carbonyl group. The reactivity is influenced by the position of substitution and the nature of the nucleophile and any activating groups. For instance, ring-opening reactions of 2-aryl-3,4-dihydropyrans have been reported with nucleophiles such as indoles and phenols. cas.cn These reactions lead to the formation of products containing both the nucleophile's core structure and a β-dicarbonyl moiety.

The synthesis of functionalized dihydropyrans can also be achieved through nucleophilic substitution. For example, the reaction of pyruvates and aldehydes in the presence of an organocatalyst can generate dihydropyran derivatives that can be further modified in a one-pot cascade reaction. oist.jp Additionally, nucleophilic aromatic substitution has been employed for the late-stage functionalization of complex molecules containing heterocyclic rings, a strategy that could potentially be applied to derivatives of this compound. nih.govmasterorganicchemistry.comresearchgate.netnih.gov The presence of the benzyl (B1604629) group at the 3-position may also influence the regioselectivity of nucleophilic attack on the pyranone ring.

Cycloaddition Reactions, including Paternò-Büchi, for Oxetane Formation

Dihydropyranones, containing both a ketone and an enol ether-like moiety, can participate in various cycloaddition reactions. A notable example is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane. wikipedia.orgacs.orgnih.govacs.orgnih.gov In the context of a dihydropyranone, the carbonyl group can react with an alkene upon photochemical excitation to yield a spirocyclic oxetane. The mechanism involves the formation of a diradical intermediate.

Furthermore, the enone-like system within the dihydropyranone ring can undergo [2+2] photocycloadditions with alkenes. wikipedia.orgacs.orgacs.org These reactions are often stepwise and involve diradical intermediates. Cyclic enones are typically used to prevent competitive cis-trans isomerization. wikipedia.org The regioselectivity of these cycloadditions, leading to either "head-to-head" or "head-to-tail" isomers, is influenced by both steric and electronic factors. wikipedia.org

Dihydropyranones can also act as dienophiles or be formed through hetero-Diels-Alder reactions. acs.org In a hetero-Diels-Alder reaction, a diene reacts with a heterodienophile, such as a carbonyl compound, to form a heterocyclic six-membered ring. acs.orgyoutube.com For example, the reaction of activated dienes with aldehydes can produce dihydropyranones. nih.gov

Fragmentation Pathways (e.g., to Dienamide Units)

The fragmentation of cyclic ketones upon photolysis, known as the Norrish Type I reaction, involves the cleavage of a C-C bond adjacent to the carbonyl group (α-cleavage) to form a diradical intermediate. rsc.orglibretexts.orgnih.gov The subsequent fate of this diradical depends on the ring size and structure of the ketone. For cyclic ketones, this can lead to ring-opening, isomerization, or loss of carbon monoxide followed by ring closure. rsc.orglibretexts.org

Reactivity of the Benzyl Moiety and Ketone Functionality within the Pyranone Ring

The benzyl group at the 3-position of the dihydropyranone ring introduces additional reactive sites. The benzylic protons are susceptible to deprotonation, which can be facilitated by π-coordination to transition metals or through cation-π interactions. rsc.org This allows for subsequent functionalization at the benzylic position. nih.govacs.org Furthermore, the benzyl group can undergo oxidation to form a carbonyl compound. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of 3-Benzyldihydro-2H-pyran-4(3H)-one. Both ¹H and ¹³C NMR are employed to map out the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For the dihydro-pyranone ring, the protons adjacent to the ether oxygen (at C2) are expected to show characteristic downfield shifts. The protons at C5 and C6 would also exhibit distinct signals, often as multiplets due to spin-spin coupling with adjacent protons. The benzylic protons (CH₂) and the protons of the phenyl ring would appear in their respective typical regions.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon (C4) is the most deshielded and appears significantly downfield. The carbons of the phenyl group are observed in the aromatic region (typically 125-140 ppm). The remaining carbons of the pyranone ring and the benzylic carbon can be assigned based on their chemical shifts, which are influenced by their proximity to the oxygen atom and the carbonyl group. While specific experimental data for the title compound is not widely published, expected chemical shift ranges can be inferred from related structures.

Interactive Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |

| Phenyl-H | 7.20 - 7.40 | Multiplet (m) | Aromatic protons of the benzyl (B1604629) group. |

| C2-H₂ | 4.20 - 4.50 | Multiplet (m) | Protons adjacent to the ether oxygen. |

| C6-H₂ | 3.80 - 4.10 | Triplet (t) or Multiplet (m) | Protons on the carbon adjacent to the ether oxygen. |

| C5-H₂ | 2.50 - 2.80 | Multiplet (m) | Protons on the carbon adjacent to the carbonyl group. |

| Benzyl-CH₂ | 3.10 - 3.40 | Doublet of doublets (dd) | Benzylic protons coupled to the C3 proton. |

| C3-H | 2.90 - 3.20 | Multiplet (m) | Proton at the chiral center, coupled to adjacent protons. |

Interactive Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (ppm) | Notes |

| C4 (C=O) | 205 - 210 | Carbonyl carbon. |

| Phenyl C (quaternary) | 135 - 140 | The carbon of the phenyl ring attached to the benzyl group. |

| Phenyl CH | 126 - 130 | Aromatic carbons. |

| C2 | 70 - 75 | Carbon adjacent to the ether oxygen. |

| C6 | 65 - 70 | Carbon adjacent to the ether oxygen. |

| C3 | 50 - 55 | Chiral carbon bearing the benzyl group. |

| C5 | 40 - 45 | Carbon adjacent to the carbonyl group. |

| Benzyl-CH₂ | 35 - 40 | Benzylic carbon. |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of its chemical formula (C₁₂H₁₄O₂).

The fragmentation pattern observed in the mass spectrum offers further structural confirmation. Key fragmentation pathways would likely involve the loss of the benzyl group (C₇H₇, m/z = 91) to give a prominent peak, or cleavage of the pyranone ring. The base peak in the spectrum is often the stable benzyl cation or related tropylium (B1234903) ion. These fragmentation patterns serve as a molecular fingerprint, corroborating the structure elucidated by NMR.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. scifiniti.com These methods are particularly useful for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, which is expected in the region of 1710-1730 cm⁻¹. Another key feature is the C-O-C stretching vibration of the ether linkage within the pyran ring, typically appearing in the 1150-1080 cm⁻¹ range. The aromatic C-H stretching vibrations of the benzyl group are observed above 3000 cm⁻¹, while the aliphatic C-H stretches of the pyranone ring and benzylic methylene (B1212753) group appear just below 3000 cm⁻¹. scifiniti.com

Raman Spectroscopy: Raman spectroscopy also detects these vibrational modes, but with different intensity rules. The C=C stretching vibrations of the aromatic ring are typically strong in the Raman spectrum, appearing around 1600 cm⁻¹. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum, providing complementary information. researchgate.netscifiniti.com

Interactive Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

| C=O | Stretch | 1710 - 1730 | IR (Strong) |

| Aromatic C-H | Stretch | 3000 - 3100 | IR (Medium), Raman (Medium) |

| Aliphatic C-H | Stretch | 2850 - 2960 | IR (Medium), Raman (Strong) |

| C-O-C (Ether) | Asymmetric Stretch | 1150 - 1080 | IR (Strong) |

| Aromatic C=C | Stretch | 1580 - 1610, 1450 - 1500 | IR (Variable), Raman (Strong) |

X-ray Diffraction for Solid-State Structure Determination

X-ray analysis would confirm the chair or boat-like conformation of the dihydropyranone ring and establish the stereochemical orientation (axial or equatorial) of the benzyl group at the C3 position. In related pyran structures, the pyran ring has been shown to be flat or adopt specific conformations depending on the substituents. scifiniti.com Furthermore, this method elucidates the intermolecular interactions, such as hydrogen bonding or van der Waals forces, that govern the crystal packing arrangement. This level of structural detail is invaluable for understanding the compound's physical properties and its interactions in a biological context.

Computational and Theoretical Investigations of Dihydropyranone Chemistry

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine molecular orbital energies and distributions, which are fundamental to understanding a molecule's stability and chemical behavior.

For dihydropyranone systems, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G**, are employed to model the molecule's electronic properties. scifiniti.com Key aspects of the electronic structure that are typically investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In studies of related pyranone structures, it has been observed that the HOMO and LUMO are often localized on the pyran ring system. scifiniti.com This suggests that the core heterocyclic structure is the primary site of reactivity. Tautomeric transformations can lead to significant delocalization of charge and changes in the molecular orbitals, thereby altering the reactivity of the molecule. scifiniti.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Dihydropyranone System (Note: Data is illustrative for a representative pyranone compound as specific values for 3-Benzyldihydro-2H-pyran-4(3H)-one are not available in published literature.)

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.85 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO | -1.54 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.31 | Indicator of chemical reactivity and kinetic stability. |

Conformational Analysis through Molecular Modeling

Molecular modeling techniques, particularly molecular mechanics and quantum chemical calculations, are essential for performing conformational analysis. For a flexible molecule like this compound, which contains a non-aromatic six-membered ring and a rotatable benzyl (B1604629) group, identifying the most stable three-dimensional arrangement (conformation) is key to understanding its properties and interactions.

The dihydropyranone ring typically adopts non-planar conformations to minimize steric and torsional strain. Computational studies on the parent tetrahydropyran ring show a strong preference for a chair conformation over boat or twist-boat forms due to its lower energy. researchgate.net For substituted systems like tetrahydro-4H-pyran-4-one, the heterocyclic ring is also found in a chair or slightly flattened chair conformation, with bulky substituents preferentially occupying the equatorial position to reduce steric hindrance. researchgate.net

In the case of this compound, the benzyl group at the C3 position can exist in either an axial or equatorial orientation. Molecular mechanics and DFT calculations can be used to determine the relative energies of these conformers. It is highly probable that the conformer with the benzyl group in the pseudo-equatorial position is the most stable due to the avoidance of unfavorable 1,3-diaxial interactions with the atoms of the pyran ring. nih.gov

Table 2: Calculated Relative Energies of Tetrahydropyran Conformers (Note: This data for the parent tetrahydropyran ring illustrates the typical energy differences between conformations.)

| Conformation | Relative Energy (kcal/mol) | Stability |

|---|---|---|

| Chair | 0.00 | Most Stable |

| Twist-Boat | ~5.9 | Less Stable |

| Boat | ~6.9 | Least Stable |

Source: Based on data from computational studies on tetrahydropyran conformers. researchgate.net

Reaction Mechanism Elucidation Using Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. These studies allow for the identification of transition states, intermediates, and the calculation of activation energies, providing a detailed, step-by-step view of how reactants are converted into products.

For dihydropyran systems, computational studies have been used to investigate various reactions. For example, the thermal decomposition of dihydropyrans has been examined using DFT to model a concerted mechanism involving a six-membered cyclic transition state. mdpi.com Such calculations can reveal how substituents on the pyran ring affect the activation energy of the reaction. mdpi.com In other cases, quantum-chemical modeling has been applied to understand disproportionation reactions, such as the Cannizzaro reaction, for dihydropyran derivatives. researchgate.net These models can evaluate different possible reaction pathways, for instance, by comparing the transition states of one-center versus two-center hydride transfers, and the calculated thermodynamic parameters can be compared with experimental values to validate the proposed mechanism. researchgate.net

For this compound, computational methods could be used to study reactions such as enolate formation and subsequent alkylation, aldol (B89426) reactions, or reductions of the ketone. By calculating the energies of reactants, products, and transition states, the feasibility and selectivity of these reactions could be predicted.

Prediction of Reactivity via Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that quantify its reactivity. These descriptors, often calculated using DFT, provide a theoretical framework for predicting how a molecule will behave in a chemical reaction.

Commonly used descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). researchgate.net

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I+A)/2): A measure of the power of an atom or group to attract electrons.

Chemical Hardness (η = (I-A)/2): A measure of resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω = χ²/2η): A measure of the ability of a species to accept electrons.

These descriptors have been successfully used to characterize the reactivity of pyranone systems. scifiniti.com For example, different tautomers of a molecule can be compared; one tautomer might have a higher ionization energy and electrophilicity index, indicating different reactive properties compared to another. scifiniti.com These predictions help in understanding the active centers of a molecule for nucleophilic and electrophilic attacks.

Table 3: Illustrative Quantum Chemical Reactivity Descriptors (Note: Data is illustrative for a representative pyranone compound as specific values for this compound are not available in published literature.)

| Descriptor | Calculated Value (eV) | Interpretation |

|---|---|---|

| Ionization Potential (I) | 6.85 | Energy needed to remove an electron. |

| Electron Affinity (A) | 1.54 | Energy released upon gaining an electron. |

| Electronegativity (χ) | 4.195 | Overall electron-attracting tendency. |

| Chemical Hardness (η) | 2.655 | Resistance to deformation of electron cloud. |

| Electrophilicity Index (ω) | 3.31 | Global electrophilic nature of the molecule. |

Source: Calculated from the illustrative HOMO/LUMO energies in Table 1.

Role of Dihydropyranones As Synthetic Intermediates and Building Blocks

Precursors in Complex Molecule Synthesis, including Natural Product Scaffolds

The tetrahydropyran-4-one core is a recurring theme in numerous bioactive natural products, particularly those of marine origin. nih.gov The strategic incorporation of the 3-benzyl group provides a versatile handle for further chemical transformations, enabling the synthesis of a diverse array of complex molecules. The inherent chirality and functional group arrangement within the dihydropyranone ring make it an ideal starting point for the stereoselective synthesis of intricate natural product scaffolds. nih.govresearchgate.net

The utility of dihydropyranones as precursors is underscored by their application in the total synthesis of various natural products. nih.govmdpi.com For instance, the development of methods to access highly functionalized and chiral pyran molecules has been driven by the desire to synthesize complex structures like neopeltolide, okilactiomycin, and exiguolide. nih.gov These syntheses often rely on the robust and stereoselective formation of the tetrahydropyranone core, which can then be elaborated into the final natural product. nih.gov

| Natural Product Class | Synthetic Strategy Involving Dihydropyranones | Reference |

| Marine Macrolides | Lewis acid-mediated Prins reaction to form a pyran-dioxinone fused product, which is then converted to a tetrahydropyran-4-one. | nih.gov |

| Fungal Metabolites | Cycloaddition reactions using chiral dienes derived from acetylenic esters to construct the pyranone ring. | mdpi.com |

| Catechol Pyran Natural Products | Metal-free rearrangement of δ-hydroxyalkynone to a 2,3-dihydro-4H-pyran-4-one. | researchgate.net |

Derivatization Strategies for Functional Group Diversity

The 3-Benzyldihydro-2H-pyran-4(3H)-one scaffold offers multiple sites for chemical modification, allowing for the introduction of a wide range of functional groups. The ketone at the 4-position is a prime target for various transformations, including reduction, olefination, and addition of nucleophiles. The benzyl (B1604629) group at the 3-position can also be modified, or it can influence the stereochemical outcome of reactions at other positions.

Furthermore, the dihydropyranone ring itself can undergo a variety of reactions. For example, the development of methods for the synthesis of functionalized 3,4-dihydro-2H-pyran-4-carboxamides highlights the potential for introducing diverse functionalities onto the pyran ring. beilstein-journals.org These derivatization strategies are crucial for creating libraries of compounds with diverse biological activities and for fine-tuning the properties of lead compounds in drug discovery programs.

| Derivatization Strategy | Reagents/Conditions | Resulting Functional Group |

| Reduction of Ketone | Sodium borohydride (B1222165), Lithium aluminum hydride | Secondary alcohol |

| Wittig Reaction | Phosphonium ylides | Alkene |

| Grignard Reaction | Organomagnesium halides | Tertiary alcohol |

| Aldol (B89426) Condensation | Aldehydes/Ketones, Acid/Base catalyst | α,β-Unsaturated ketone |

| Reductive Amination | Amines, Reducing agent | Amine |

Applications in the Construction of Fused and Spirocyclic Systems

The reactivity of dihydropyranones makes them excellent precursors for the synthesis of more complex ring systems, including fused and spirocyclic structures. core.ac.uknih.govcore.ac.uk These structural motifs are prevalent in a wide range of natural products and medicinally relevant compounds, and their synthesis is a significant area of research. core.ac.ukresearchgate.netnih.govshu.ac.uk

Fused Ring Systems: Dihydropyranones can participate in intramolecular reactions to form fused bicyclic or polycyclic systems. core.ac.ukcore.ac.ukrsc.org For example, an intramolecular aldol condensation or a Michael addition can lead to the formation of a new ring fused to the pyranone core. The strategic placement of functional groups on the 3-benzyl substituent or elsewhere on the pyranone ring can facilitate these cyclization reactions. rsc.org

Spirocyclic Systems: The construction of spirocycles, where two rings share a single atom, is another important application of dihydropyranone chemistry. researchgate.netnih.govshu.ac.ukmdpi.com The ketone at the 4-position of this compound is a key functional group for the formation of spirocyclic systems. For instance, reaction with a bifunctional reagent can lead to the formation of a second ring spiro-fused at the C4 position. The synthesis of spirocyclic oxindole-dihydropyranones is a notable example of this strategy. researchgate.net

| Target System | Synthetic Approach | Key Features | Reference(s) |

| Fused bis-Tetrahydrofurans | Sequential Pd-catalyzed carboetherification reactions. | Forms both a C-O and a C-C bond in each step. | nih.gov |

| Fused-Ring Flavonoids | Inverse electron-demand Diels-Alder reaction of ortho-quinone methides. | Highly regioselective cycloaddition. | rsc.org |

| Spirocyclic Dihydropyrazoles | Reaction of cyclic tosylhydrazones with electron-deficient alkenes. | Procedurally simple method for creating 3D scaffolds. | shu.ac.uk |

| Spirocyclic Oxindole-Dihydropyranones | Microwave-assisted multicomponent synthesis. | Efficient and environmentally friendly. | researchgate.net |

Evolution and Future Directions in Dihydropyranone Research

Historical Perspectives on Dihydropyranone Chemistry

The chemistry of dihydropyranones, a class of heterocyclic compounds, has evolved significantly since its early days. Initial synthetic efforts often relied on classical condensation reactions, which, while foundational, typically required harsh conditions and offered limited control over stereochemistry. The fundamental dihydropyranone core was recognized early on as a valuable structural motif present in various natural products, which spurred the development of methods for its construction.

Emerging Synthetic Methodologies

The quest for more efficient and selective methods to synthesize dihydropyranones, including 3-substituted derivatives like 3-Benzyldihydro-2H-pyran-4(3H)-one, has led to the development of a diverse array of synthetic strategies. Modern approaches increasingly rely on catalytic, and particularly organocatalytic, transformations that offer high levels of control over reactivity and stereoselectivity.

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of dihydropyranones. nih.govorganic-chemistry.org These catalysts can activate substrates in various ways, enabling a range of annulation strategies. For example, NHC-catalyzed [4+2] and [3+3] cycloaddition reactions have become prominent methods for constructing the dihydropyranone core. nih.gov In a typical [4+2] approach to a compound like this compound, a suitable C4 synthon could be reacted with a C2 synthon under NHC catalysis.

Tandem reactions, where multiple bond-forming events occur in a single operation, represent another efficient strategy. These processes, often catalyzed by organocatalysts, allow for the rapid assembly of complex molecular architectures from simple starting materials. Asymmetric Michael addition-lactonization reactions have also been successfully employed to generate chiral dihydropyranones with high enantioselectivity. organic-chemistry.org

Beyond organocatalysis, other innovative methods are being explored. Ring-closing metathesis of unsaturated carboxylic acid vinyl esters provides a direct route to endocyclic enol lactones. organic-chemistry.org Furthermore, multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all the reactants, offer a highly atom-economical and convergent approach to dihydropyranone derivatives. researchgate.net

Interactive Table: Emerging Synthetic Methodologies for Dihydropyranones

| Methodology | Catalyst/Reagent | Key Features | Potential Application for this compound |

| N-Heterocyclic Carbene (NHC) Catalysis | Triazolium salts | High efficiency, control over stereoselectivity, various annulation strategies ([4+2], [3+3]). nih.gov | Reaction of an appropriate benzyl-substituted C2 synthon with a C4 synthon. |

| Asymmetric Michael Addition-Lactonization | Proline-derived urea | High yields and excellent stereoselectivities for chiral dihydropyranones. organic-chemistry.org | Enantioselective synthesis starting from a prochiral substrate. |

| Ring-Closing Metathesis (RCM) | Grubbs' catalyst | Direct synthesis of endocyclic enol lactones from acyclic precursors. organic-chemistry.org | Cyclization of a suitably designed benzyl-substituted unsaturated ester. |

| Multicomponent Reactions (MCRs) | Various (e.g., DABCO) | High atom economy, operational simplicity, rapid access to molecular diversity. researchgate.net | One-pot synthesis from simple, commercially available starting materials. |

| Phosphine-Catalyzed [4+2] Annulation | Chiral phosphines | High yields and excellent enantioselectivities for 3,4-dihydropyrans. | Adaptation of the methodology using appropriate allene (B1206475) and keto ester precursors. |

Unexplored Reactivity and Transformation Pathways

While significant progress has been made in the synthesis of dihydropyranones, the full extent of their chemical reactivity remains an area ripe for exploration. The unique structural features of this compound, namely the reactive carbonyl group, the enol ether moiety, and the benzylic position, offer multiple handles for further chemical transformations.

The carbonyl group at the C4 position is a prime site for a variety of nucleophilic addition reactions. mdpi.com For instance, reaction with organometallic reagents could lead to the formation of tertiary alcohols, introducing further molecular complexity. Reduction of the carbonyl group would yield the corresponding alcohol, which could then be subjected to further functionalization. Addition-elimination reactions with reagents like 2,4-dinitrophenylhydrazine (B122626) are well-established for the characterization of carbonyl compounds and could be applied here. nih.gov

The enol ether functionality within the dihydropyranone ring is another key reactive site. Electrophilic additions to the double bond could provide a route to a range of functionalized tetrahydropyranones. Furthermore, the dihydropyranone ring itself can be susceptible to ring-opening reactions under certain conditions, for example, with strong nucleophiles, which could be exploited for the synthesis of acyclic compounds with defined stereochemistry. rsc.org

The benzyl (B1604629) group at the C3 position also presents opportunities for novel transformations. The benzylic protons are potentially acidic and could be removed to generate a carbanion, which could then be reacted with various electrophiles to introduce new substituents at this position.

Future research could focus on exploring these and other, as yet undiscovered, reaction pathways. For example, catalytic asymmetric transformations of the existing functional groups could lead to the synthesis of a wide range of chiral derivatives of this compound. The development of novel tandem reactions that involve multiple reactive sites within the molecule could also lead to the rapid construction of complex polycyclic systems.

Sustainable and Green Chemistry Approaches in Dihydropyranone Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding the development of new synthetic methodologies. The application of these principles to the synthesis of dihydropyranones, including this compound, aims to reduce the environmental impact of chemical processes through the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the key areas of focus in green chemistry is the development of environmentally benign catalytic systems. The use of reusable heterogeneous catalysts, such as those based on magnetic nanoparticles or silica (B1680970) supports, offers a promising alternative to traditional homogeneous catalysts, which can be difficult to separate from the reaction mixture. frontiersin.org For instance, metal-organic frameworks (MOFs) have been employed as recyclable nanocatalysts for the synthesis of 1,4-dihydropyran derivatives. frontiersin.org

The replacement of volatile and toxic organic solvents with greener alternatives is another important aspect of sustainable synthesis. Reactions performed in water, ionic liquids, or under solvent-free conditions can significantly reduce the environmental footprint of a chemical process. researchgate.net One-pot syntheses of dihydropyran heterocycles have been successfully carried out in a mixture of water and ethanol, demonstrating the feasibility of using greener solvent systems. rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly approach to synthesis. Ene reductases, for example, have been used for the asymmetric reduction of α,β-unsaturated compounds, a transformation that could be relevant to the synthesis of chiral dihydropyranones. chemrxiv.org The use of natural product-derived catalysts, such as fruit juices, has also been explored for the synthesis of related heterocyclic compounds like dihydropyrimidinones. nih.gov

Mechanochemistry, which involves conducting reactions by grinding or milling solids together, often in the absence of a solvent, is an emerging green technology with the potential to revolutionize chemical synthesis. youtube.com This solvent-free approach can lead to shorter reaction times, higher yields, and reduced waste generation.

Interactive Table: Green Chemistry Approaches in Dihydropyranone Synthesis and Related Heterocycles

| Green Chemistry Approach | Catalyst/Medium | Advantages | Potential for Dihydropyranone Synthesis |

| Reusable Heterogeneous Catalysis | Magnetic Nanoparticles, Silica-supported catalysts, MOFs frontiersin.orgfrontiersin.org | Easy separation and recycling of the catalyst, reduced waste. | Development of supported catalysts for the synthesis of this compound. |

| Green Solvents | Water, Ethanol, Ionic Liquids researchgate.netrsc.org | Reduced toxicity and environmental impact compared to traditional organic solvents. | Performing the synthesis in aqueous or bio-based solvent systems. |

| Solvent-Free Reactions | Neat conditions, Mechanochemistry researchgate.netyoutube.com | Elimination of solvent waste, often leading to faster reactions and higher yields. | Solid-state or neat synthesis of the target compound. |

| Biocatalysis | Enzymes (e.g., Ene Reductases) chemrxiv.org | High selectivity (enantio-, regio-, and chemo-), mild reaction conditions, biodegradable catalysts. | Enantioselective reduction of a suitable precursor to form a chiral dihydropyranone. |

| Natural Product-Derived Catalysts | Fruit Juices nih.gov | Renewable and biodegradable catalysts, mild reaction conditions. | Exploring the use of natural acids or enzymes for the synthesis. |

Q & A

Q. What are the standard synthetic routes for 3-Benzyldihydro-2H-pyran-4(3H)-one, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer: A common approach involves condensation reactions using benzyl derivatives and cyclic ketones under acidic catalysis. For example, polyphosphoric acid and glacial acetic acid are effective for cyclization of intermediates like dibenzyl ketones . Optimization includes varying catalysts (e.g., Lewis acids), temperature (80–120°C), and solvent polarity. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures product isolation. Yield improvements (≥70%) are achievable by controlling moisture levels and reaction time .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer:

- HRMS (High-Resolution Mass Spectrometry): Validates molecular formula (e.g., C₁₆H₁₆O₂) with precision (±0.0001 Da) .

- FT-IR: Identifies carbonyl (C=O, ~1720 cm⁻¹) and aromatic (C-H, ~3000 cm⁻¹) stretches .

- NMR (¹H/¹³C): Confirms substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, pyran ring protons at δ 4.0–5.5 ppm) .

- HPLC: Assesses purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of dust or vapors, as the compound may cause respiratory irritation .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) aid in understanding the electronic structure and reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict frontier molecular orbitals (HOMO/LUMO), elucidating electrophilic/nucleophilic sites. Solvent effects (PCM model) simulate reaction environments, while transition-state analysis clarifies reaction pathways (e.g., ring-opening mechanisms). Dock the compound into protein targets (e.g., enzymes) using AutoDock Vina to hypothesize bioactivity .

Q. What experimental strategies resolve contradictions in spectral data during structural characterization?

- Methodological Answer:

- Isotopic Labeling: Synthesize deuterated analogs to distinguish overlapping NMR signals.

- 2D NMR (COSY, HSQC): Resolve coupling patterns and assign quaternary carbons .

- X-ray Crystallography: Obtain single-crystal structures to validate stereochemistry and bond lengths .

- Comparative Analysis: Cross-reference with published data for analogous dihydropyran derivatives .

Q. How can researchers design experiments to study the biological activity of this compound, particularly its interaction with cellular targets?

- Methodological Answer:

- In Vitro Assays: Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Enzyme Inhibition: Measure IC₅₀ values against cyclooxygenase (COX) or kinases via fluorometric assays.

- Structure-Activity Relationship (SAR): Modify substituents (e.g., electron-withdrawing groups on the benzyl ring) and compare bioactivity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.